2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and an imidazo[1,2-a]pyridine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Attachment of the Pyrimidine Moiety: The 2,6-dimethylpyrimidine group is introduced via nucleophilic substitution reactions.
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the imidazo[1,2-a]pyridine core using reagents such as coupling agents or catalysts
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of an imidazo[1,2-a]pyridine core.
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone: Contains a trimethoxyphenyl group instead of an imidazo[1,2-a]pyridine core.
Uniqueness
The uniqueness of 2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-12-18(23-15(3)21-13)27-16-7-10-24(11-8-16)20(26)19-14(2)22-17-6-4-5-9-25(17)19/h4-6,9,12,16H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKVGRCBKFWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(N=C4N3C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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